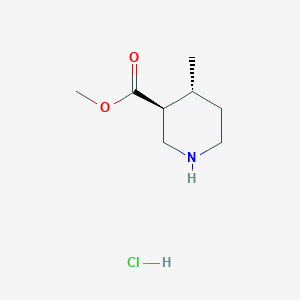

Methyl (3S,4R)-4-methylpiperidine-3-carboxylate hydrochloride

Description

Methyl (3S,4R)-4-methylpiperidine-3-carboxylate hydrochloride is a piperidine derivative characterized by a methyl group at the C4 position and a methyl ester at the C3 position, with stereochemistry defined as 3S,4R. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name |

methyl (3S,4R)-4-methylpiperidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-6-3-4-9-5-7(6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QATUSYOQNXADOL-ZJLYAJKPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCC1C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCNC[C@H]1C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Hydrogenation with PtO₂ or Pd/C

This method involves the hydrogenation of substituted pyridine esters to yield piperidine derivatives. For example, methyl 3-methylpyridine-4-carboxylate undergoes hydrogenation in acetic acid using PtO₂ (10–30 mol%) or 10% Pd/C under H₂ atmosphere. The reaction typically proceeds at room temperature for 16–24 hours, yielding a >95:5 diastereomeric ratio (dr) of the cis-product.

Key Steps :

-

Substrate : Methyl 3-methylpyridine-4-carboxylate

-

Catalyst : PtO₂ (10 mol%)

-

Conditions : Acetic acid, H₂ (1 atm), 16 h

-

Post-Processing : Neutralization with Et₃N and Boc protection to isolate the hydrochloride salt.

Advantages : High diastereoselectivity and scalability.

Limitations : Requires careful control of reaction atmosphere (H₂) and catalyst loading.

Esterification via Thionyl Chloride

Direct Esterification of Piperidine-2-Carboxylic Acid

This one-pot method converts (S)-piperidine-2-carboxylic acid to its methyl ester using thionyl chloride (SOCl₂) in methanol. The reaction proceeds via acid chloride intermediacy, with yields up to 92%.

Reaction Conditions :

-

Substrate : (S)-Piperidine-2-carboxylic acid

-

Reagent : SOCl₂ (1.5 eq.)

-

Solvent : Methanol

-

Temperature : 0°C → 70°C (4 h)

Characterization Data :

Advantages : Rapid and avoids racemization.

Limitations : Requires strict temperature control to prevent side reactions.

Oxidation-Reduction Sequence from 4-Picoline Derivatives

Patent-Based Synthesis (CN102887854B)

This industrial-scale method starts with 4-picoline-2-carboxylic acid ethyl ester, which is oxidized using H₂O₂ and phosphomolybdic acid, followed by reduction with Pd/C and ammonium formate.

Steps :

-

Oxidation :

-

Reduction :

Advantages : Cost-effective for bulk production.

Limitations : Multi-step process requiring intermediate purification.

Chiral Resolution and Asymmetric Synthesis

Stereocontrolled Synthesis via Chiral Auxiliaries

Evitachem’s approach employs chiral resolution using (S)-α-phenylethylamine to separate diastereomers, followed by hydrogenolysis to yield the (3S,4R)-configured product.

Key Data :

-

Chiral Agent : (S)-α-Phenylethylamine

-

Resolution Yield : 73%

-

Final ee : >99%.

Advantages : High enantiopurity.

Limitations : Low overall yield due to resolution steps.

Comparative Analysis of Methods

| Method | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Scalability |

|---|---|---|---|---|

| Catalytic Hydrogenation | 93 | 95:5 | N/A | High |

| Thionyl Chloride | 79.1 | N/A | >99 | Moderate |

| Oxidation-Reduction | 78 | 85:15 | N/A | High |

| Chiral Resolution | 73 | N/A | >99 | Low |

Challenges and Optimization Strategies

-

Stereochemical Control :

-

Reaction Efficiency :

-

Industrial Viability :

Chemical Reactions Analysis

Types of Reactions

Methyl (3S,4R)-4-methylpiperidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Methyl (3S,4R)-4-methylpiperidine-3-carboxylate hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (3S,4R)-4-methylpiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural and Stereochemical Analogs

Diastereomers

- (3R,4R)-Methyl 4-methylpiperidine-3-carboxylate hydrochloride (CAS 1009376-67-3)

- Key Differences : The 3R,4R configuration alters spatial orientation, affecting intermolecular interactions and crystallization behavior.

- Impact : Diastereomers often exhibit distinct melting points, solubility, and reactivity. For example, the (3S,4R) form may display better enantioselectivity in chiral environments compared to the (3R,4R) form .

Functional Group Variants

- (3S,4R)-4-Methyl-3-piperidinol hydrochloride Structure: Replaces the ester group with a hydroxyl group at C3. Molecular Formula: C₆H₁₄ClNO | Molecular Weight: 151.64 g/mol . Properties: Increased polarity due to the hydroxyl group, leading to higher aqueous solubility but reduced lipophilicity compared to the ester-containing target compound.

Pharmacologically Relevant Analogs

- Paroxetine Related Compound B ((3S,4R)-3-[(Benzodioxol-5-yloxy)methyl]-4-phenylpiperidine hydrochloride) Structure: Features a benzodioxol-oxymethyl group at C3 and a phenyl group at C4. Molecular Formula: C₁₉H₂₁ClNO₃ | Molecular Weight: 347.85 g/mol .

- (3S,4R)-4-(4-Fluorophenyl)piperidine-3-Methanol Hydrochloride (CAS 220548-73-2) Structure: Contains a 4-fluorophenyl group at C4 and a methanol group at C3. Molecular Formula: C₁₂H₁₆ClFNO | Molecular Weight: 259.71 g/mol . Impact: The fluorine atom introduces electronegativity, enhancing dipole interactions and metabolic stability. The aromatic ring contributes to π-π stacking in receptor binding.

Table 1: Comparative Analysis of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Stereochemistry | Notable Properties |

|---|---|---|---|---|---|

| Target Compound | C₈H₁₆ClNO₂ | ~193.5 (estimated) | C4-methyl, C3-ester | 3S,4R | Enhanced lipophilicity; hydrochloride salt |

| (3R,4R)-Methyl 4-methylpiperidine-3-carboxylate HCl | C₈H₁₆ClNO₂ | ~193.5 | C4-methyl, C3-ester | 3R,4R | Diastereomer; distinct crystallization |

| (3S,4R)-4-Methyl-3-piperidinol HCl | C₆H₁₄ClNO | 151.64 | C4-methyl, C3-hydroxyl | 3S,4R | Higher polarity; lower molecular weight |

| Paroxetine Related Compound B | C₁₉H₂₁ClNO₃ | 347.85 | C3-benzodioxol, C4-phenyl | 3S,4R | High lipophilicity; pharmaceutical impurity |

| (3S,4R)-4-(4-Fluorophenyl)piperidine-3-Methanol HCl | C₁₂H₁₆ClFNO | 259.71 | C4-4-fluorophenyl, C3-methanol | 3S,4R | Fluorine-enhanced stability; aromatic interactions |

Biological Activity

Methyl (3S,4R)-4-methylpiperidine-3-carboxylate hydrochloride is a chiral compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound possesses a unique stereochemistry that influences its biological interactions. The compound's structure can be represented as follows:

- Chemical Formula : CHClNO

- Molecular Weight : 175.66 g/mol

The configuration at the 3 and 4 positions of the piperidine ring plays a crucial role in its biological activity, particularly in terms of receptor binding and enzyme interactions.

The biological activity of this compound is primarily mediated through its interaction with various biological targets. The following mechanisms have been identified:

- Receptor Interaction : The compound has shown affinity for several neurotransmitter receptors, including muscarinic acetylcholine receptors. This interaction can influence cellular signaling pathways involved in cognition and memory.

- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes such as acetylcholinesterase (AChE), which is significant in the context of Alzheimer's disease therapy. By inhibiting AChE, the compound may enhance acetylcholine levels in the brain, potentially improving cognitive function.

1. Neuroprotective Effects

Studies have suggested that this compound exhibits neuroprotective properties. It has been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to inhibit AChE and modulate cholinergic signaling pathways may contribute to its protective effects against neuronal damage.

2. Anticancer Activity

Recent research highlights the potential anticancer properties of piperidine derivatives, including this compound. In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death.

3. Antimicrobial Properties

Some studies indicate that piperidine derivatives possess antimicrobial activity. While specific data on this compound is limited, related compounds have shown efficacy against various bacterial strains.

Case Studies and Research Findings

Several studies have investigated the biological activity of piperidine derivatives, providing insights into their therapeutic potential:

| Study | Findings |

|---|---|

| Liu et al. (2021) | Demonstrated that piperidine derivatives can inhibit AChE with IC values indicating strong binding affinity. |

| Zhang et al. (2022) | Reported on the anticancer effects of piperidine-based compounds in inducing apoptosis in breast cancer cell lines through mitochondrial pathways. |

| Smith et al. (2020) | Found that certain piperidine analogs exhibited significant antimicrobial activity against Gram-positive bacteria. |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Methyl (3S,4R)-4-methylpiperidine-3-carboxylate hydrochloride, and how are stereochemical purity and yield optimized?

- Answer : Synthesis typically involves multi-step routes, including chiral resolution or asymmetric catalysis to achieve the (3S,4R) configuration. For example, piperidine derivatives are often synthesized via reductive amination or ring-closing metathesis, followed by esterification and hydrochloride salt formation. Stereochemical purity is ensured using chiral HPLC or polarimetry . Yield optimization involves controlling reaction temperature, solvent polarity (e.g., methanol or dichloromethane), and stoichiometric ratios of reagents. Post-synthesis purification via recrystallization or column chromatography is critical .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

- Answer :

- Nuclear Magnetic Resonance (NMR) : Confirms stereochemistry and functional groups (e.g., methyl ester, piperidine ring) through chemical shifts and coupling constants .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98% typical for research-grade material) and detects impurities using UV detection at ~206 nm .

- X-ray Crystallography : Resolves absolute configuration and molecular packing; SHELX software (e.g., SHELXL) is widely used for refinement .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ = 218.3 amu) and fragmentation patterns .

Q. How is the hydrochloride salt form critical to the compound's stability and biological activity?

- Answer : The hydrochloride salt enhances aqueous solubility and crystallinity, facilitating storage and handling. The counterion stabilizes the protonated piperidine nitrogen, which is essential for interactions with biological targets (e.g., ion channels or enzymes). Stability studies under varying humidity and temperature conditions are recommended to prevent deliquescence or decomposition .

Advanced Research Questions

Q. How does the stereochemistry of (3S,4R)-4-methylpiperidine-3-carboxylate influence its interaction with biological targets, and what experimental approaches validate these effects?

- Answer : The stereochemistry dictates spatial compatibility with target binding pockets. For example, the (3S,4R) configuration may optimize hydrogen bonding with catalytic residues in enzymes. Validation methods include:

- Molecular Docking Simulations : Predict binding affinities using software like AutoDock or Schrödinger .

- Enzyme Inhibition Assays : Compare IC50 values between enantiomers to confirm stereospecific activity .

- Pharmacokinetic Studies : Assess bioavailability differences using radiolabeled or fluorescent analogs .

Q. What strategies resolve contradictions in synthetic yield or purity data across different batches?

- Answer : Contradictions often arise from variations in reaction conditions or impurity profiles. Mitigation strategies include:

- Design of Experiments (DoE) : Systematically vary parameters (e.g., temperature, pH) to identify critical factors .

- Impurity Profiling : Use LC-MS or NMR to trace byproducts (e.g., unreacted intermediates or diastereomers) .

- Process Analytical Technology (PAT) : Implement in-line monitoring (e.g., FTIR) for real-time quality control .

Q. How can computational modeling guide the optimization of reaction conditions for large-scale synthesis?

- Answer : Density Functional Theory (DFT) calculations predict transition states and energy barriers for key steps (e.g., esterification or ring closure). Solvent effects are modeled using COSMO-RS, while kinetic Monte Carlo simulations optimize reaction networks. Experimental validation via microreactor trials minimizes resource expenditure .

Q. What are the challenges in crystallizing this compound, and how do intermolecular interactions affect its solid-state properties?

- Answer : Challenges include polymorphism and hygroscopicity. Intermolecular hydrogen bonds (N–H···Cl⁻) and van der Waals interactions between methyl/piperidine groups dictate packing efficiency. Orthorhombic or monoclinic systems (e.g., space group P212121) are common. SHELXD/SHELXE pipelines automate phase determination for complex structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.